

2,4,5-Trichlorophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,5-Trichlorophenol**

Cat. No.: **B144370**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of **2,4,5-Trichlorophenol** (2,4,5-TCP). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and experimental context.

Core Chemical and Physical Properties

2,4,5-Trichlorophenol is a synthetic organochlorine compound that presents as a colorless to yellow crystalline solid with a characteristic phenolic odor.[\[1\]](#)[\[2\]](#) Historically, it was utilized as a fungicide and bactericide.[\[1\]](#)[\[2\]](#) This compound is sparingly soluble in water but shows greater solubility in organic solvents such as ethanol and acetone.[\[2\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **2,4,5-Trichlorophenol**, compiled from various scientific resources.

Property	Value	Units
Molecular Formula	<chem>C6H3Cl3O</chem>	
Molecular Weight	197.45	g/mol
Melting Point	67 - 69	°C
Boiling Point	248 (at 740 mmHg)	°C
Water Solubility	947.8 (at 25 °C)	mg/L
Vapor Pressure	0.02 (at 20 °C)	mm Hg
pKa	7.37 (at 25 °C)	
Log Kow (Octanol-Water Partition Coefficient)	3.72	
Density	1.678	g/cm ³

Sources:[2][3][4][5][6][7][8]

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible determination of chemical and physical properties. The following sections outline generalized experimental protocols relevant to the properties listed above, based on established methodologies such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A common and reliable method for its determination is the capillary tube method.

Methodology:

- Sample Preparation: A small amount of the dry, finely powdered **2,4,5-Trichlorophenol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or an automated melting point apparatus).
- Heating: The heating bath is heated gradually, with constant stirring to ensure uniform temperature distribution. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has liquefied (the end of melting) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow (0.5-1 °C).

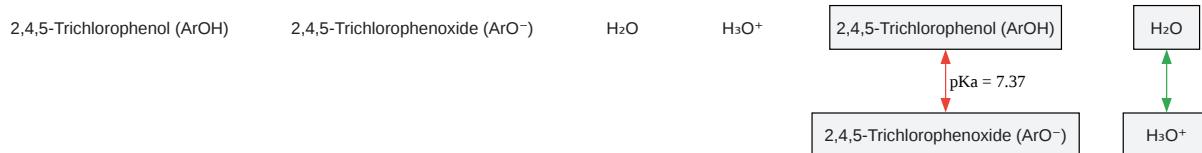
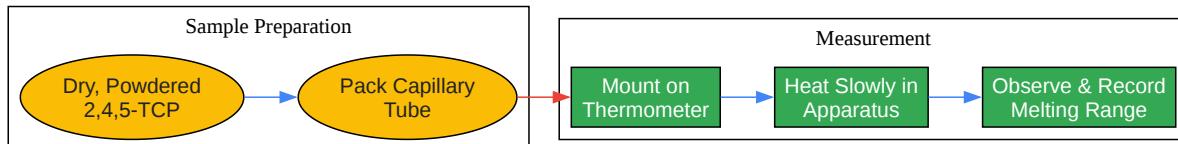
Water Solubility Determination (Flask Method)

The solubility of a substance in water is a critical parameter for assessing its environmental fate and bioavailability. The flask method is a standard approach for determining the water solubility of solid and liquid substances.

Methodology:

- Equilibration: An excess amount of **2,4,5-Trichlorophenol** is added to a known volume of deionized water in a flask. The flask is then sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow for the separation of the undissolved solid. Centrifugation may be used to facilitate this separation.
- Sampling and Analysis: A sample of the clear, saturated aqueous solution is carefully withdrawn. The concentration of **2,4,5-Trichlorophenol** in the sample is then determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS).
- Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L).

pKa Determination (Spectrophotometric Method)



The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds like **2,4,5-Trichlorophenol**, which exhibit changes in their UV-Vis absorption spectra upon ionization, spectrophotometry is a suitable method for pKa determination.

Methodology:

- **Solution Preparation:** A series of buffer solutions with known pH values are prepared. A stock solution of **2,4,5-Trichlorophenol** in a suitable solvent (e.g., methanol or ethanol) is also prepared.
- **Spectral Measurement:** Small, known aliquots of the **2,4,5-Trichlorophenol** stock solution are added to each buffer solution. The UV-Vis absorption spectrum of each solution is then recorded over a relevant wavelength range.
- **Data Analysis:** The absorbance at a wavelength where the acidic (ArOH) and basic (ArO^-) forms of the molecule have significantly different molar absorptivities is measured for each pH.
- **pKa Calculation:** The pKa is determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of **2,4,5-Trichlorophenol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. settek.com [settek.com]

- To cite this document: BenchChem. [2,4,5-Trichlorophenol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144370#2-4-5-trichlorophenol-chemical-and-physical-properties\]](https://www.benchchem.com/product/b144370#2-4-5-trichlorophenol-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com